molecular formula C8H9N3O3 B8557608 6-Acetyl-3-amino-pyrazine-2-carboxylic acid methyl ester

6-Acetyl-3-amino-pyrazine-2-carboxylic acid methyl ester

Cat. No. B8557608
M. Wt: 195.18 g/mol
InChI Key: ITVXFTRTXFGVFE-UHFFFAOYSA-N
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Patent
US08623866B2

Procedure details

To a stirred solution of 6-acetyl-3-tert-butoxycarbonylamino-pyrazine-2-carboxylic acid methyl ester (500 mg, 1.69 mmol) at rt in dioxane (10 ml) under an argon atmosphere was added 4 M HCl solution in dioxane (4.23 ml, 16.9 mmol) in one portion. The reaction mixture was stirred overnight, then concentrated. The residue was triturated with Et2O, filtrated and dried. The solid was taken up in EtOAc (50 ml) and washed with saturated aqueous Na2CO3 solution (20 ml) and brine. The organic phase was dried over MgSO4, filtrated and concentrated to give the title compound (313 mg, 95%) as orange powder.
Name
6-acetyl-3-tert-butoxycarbonylamino-pyrazine-2-carboxylic acid methyl ester
Quantity
500 mg
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
4.23 mL
Type
solvent
Reaction Step One
Yield
95%

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]([C:5]1[C:10]([NH:11]C(OC(C)(C)C)=O)=[N:9][CH:8]=[C:7]([C:19](=[O:21])[CH3:20])[N:6]=1)=[O:4].Cl>O1CCOCC1>[CH3:1][O:2][C:3]([C:5]1[C:10]([NH2:11])=[N:9][CH:8]=[C:7]([C:19](=[O:21])[CH3:20])[N:6]=1)=[O:4]

Inputs

Step One
Name
6-acetyl-3-tert-butoxycarbonylamino-pyrazine-2-carboxylic acid methyl ester
Quantity
500 mg
Type
reactant
Smiles
COC(=O)C1=NC(=CN=C1NC(=O)OC(C)(C)C)C(C)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
10 mL
Type
solvent
Smiles
O1CCOCC1
Name
Quantity
4.23 mL
Type
solvent
Smiles
O1CCOCC1

Conditions

Stirring
Type
CUSTOM
Details
The reaction mixture was stirred overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue was triturated with Et2O
FILTRATION
Type
FILTRATION
Details
filtrated
CUSTOM
Type
CUSTOM
Details
dried
WASH
Type
WASH
Details
washed with saturated aqueous Na2CO3 solution (20 ml) and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase was dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtrated
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
COC(=O)C1=NC(=CN=C1N)C(C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 313 mg
YIELD: PERCENTYIELD 95%
YIELD: CALCULATEDPERCENTYIELD 94.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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